1-methanesulfonylcyclopropan-1-ol
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Overview
Description
1-Methanesulfonylcyclopropan-1-ol is an organic compound characterized by a cyclopropane ring substituted with a methanesulfonyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methanesulfonylcyclopropan-1-ol typically involves the cyclopropanation of alkenes followed by the introduction of the methanesulfonyl group. One common method is the reaction of cyclopropanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methanesulfonylcyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The methanesulfonyl group can be reduced to a thiol or sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopropanone or cyclopropanecarboxylic acid.
Reduction: Formation of cyclopropylmethanethiol or cyclopropylmethylsulfide.
Substitution: Formation of cyclopropyl halides or cyclopropylamines.
Scientific Research Applications
1-Methanesulfonylcyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methanesulfonylcyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The cyclopropane ring’s strain energy can also influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Cyclopropanol: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
Methanesulfonylmethane: Lacks the cyclopropane ring, resulting in different chemical properties and reactivity.
Cyclopropylmethanol: Similar structure but without the sulfonyl group, affecting its reactivity and applications.
Uniqueness: 1-Methanesulfonylcyclopropan-1-ol is unique due to the combination of the cyclopropane ring and the methanesulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical and industrial applications .
Properties
CAS No. |
2408001-38-5 |
---|---|
Molecular Formula |
C4H8O3S |
Molecular Weight |
136.2 |
Purity |
95 |
Origin of Product |
United States |
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